2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester
Overview
Description
2,2-Dimethyl-2H-1-benzopyran is a type of compound known as a benzopyran, which is a polycyclic aromatic hydrocarbon made up of fused benzene and pyran rings . It’s a substituted 2,2-dimethyl-2H-1-benzopyran . Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The arylation of 2,2-dimethyl-2H-1-benzopyran with 2-chloromercuriophenols in the presence of lithium chloropalladite affords 4-aryl-2,2-dimethyl-2H-1-benzopyrans . It can also be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2H-1-benzopyran is characterized by a fused benzene and pyran ring structure with two methyl groups attached to the 2-position of the pyran ring .Chemical Reactions Analysis
The arylation of 2,2-dimethyl-2H-1-benzopyran with 2-chloromercuriophenols in the presence of lithium chloropalladite affords 4-aryl-2,2-dimethyl-2H-1-benzopyrans .Physical and Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-2H-1-benzopyran is 160.2124 .Scientific Research Applications
Synthesis and Chemical Properties
A method for synthesizing 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was developed, showcasing the chromenylation reaction and demethoxycarbonylation-alkylation process. This process highlights the compound's utility in organic synthesis and the exploration of new chemical reactions (G. Henry & H. Jacobs, 2001).
Research into the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for synthesizing heterocyclic systems demonstrates the compound's versatility in generating a variety of heterocycles, including pyridopyrimidinones and pyranopyrimidinones. This underscores its significance in medicinal chemistry and drug design (Lovro Selič et al., 1997).
Catalysis and Reactions
- The application of nickel-catalyzed cross-coupling reactions for the enantioselective construction of tertiary methyl-bearing stereocenters, utilizing esters with a chelating thioether, demonstrates the compound's role in stereospecific synthesis and its potential in developing pharmaceutical agents (H. Wisniewska et al., 2013).
Heterocyclic Synthesis
- Investigations into the synthesis of fused pyranones and derivatives of tetrahydro-2H-1-benzopyran-2-one further illustrate the compound's utility in the construction of complex heterocyclic frameworks, which are crucial in the discovery and development of new therapeutic agents (Brina Ornik et al., 1990).
Photophysical Studies
- Studies on the photophysical properties of related compounds, such as the methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid, reveal insights into charge transfer emissions and dual fluorescence phenomena. This research aids in understanding the electronic properties of benzopyran derivatives, with implications for material science and photodynamic therapy (Shalini Ghosh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2,2-dimethylchromen-6-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)7-6-11-8-10(9-13(15)16-3)4-5-12(11)17-14/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAFNVZZHZYCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850785-06-7 | |
Record name | methyl 2-(2,2-dimethyl-2H-chromen-6-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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